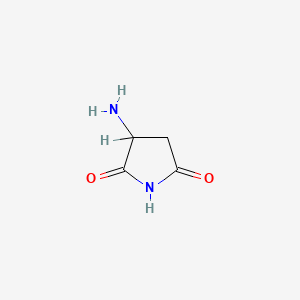

3-Aminopyrrolidine-2,5-dione

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80900978 | |

| Record name | NoName_24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80900978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5615-80-5 | |

| Record name | Aspartimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005615805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies for 3 Aminopyrrolidine 2,5 Dione and Its Derivatives

Stereoselective and Asymmetric Synthesis Strategies for Enantiopure 3-Aminopyrrolidine-2,5-dione

The biological activity of pyrrolidine-2,5-dione derivatives is often contingent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic routes to obtain enantiomerically pure this compound is a significant area of research. These strategies are essential for producing single-enantiomer drugs, which can offer improved efficacy and reduced side effects. lookchem.com

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy for controlling stereochemistry during the formation of enantiopure compounds. In the context of this compound derivatives, this approach often utilizes optically active precursors to guide the stereochemical outcome of the reaction.

One effective method involves the use of a chiral auxiliary agent like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com When racemic α-amino acids are reacted with this auxiliary in the presence of nickel nitrate, an isomerization occurs at the α-position. Subsequent acidic hydrolysis of the resulting complex yields (S)-amino acids with high optical purity. tcichemicals.com This principle can be extended to the synthesis of chiral this compound by using appropriate amino acid precursors.

Another documented approach employs optically active asparagine ester derivatives. lookchem.comsmolecule.com The cyclization of these chiral esters or their isomers can produce the desired this compound products with high optical purities, often achieving 90% enantiomeric excess (ee) or greater. smolecule.com This method relies on the inherent chirality of the asparagine starting material to direct the formation of a single enantiomer of the final product.

| Auxiliary/Precursor | Methodology | Outcome | Reference |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids via a nickel complex followed by hydrolysis. | High optical purity (S)-amino acids. | tcichemicals.com |

| Optically active asparagine ester derivatives | Cyclization of the chiral ester. | Enantiopure this compound derivatives with ≥90% ee. | lookchem.comsmolecule.com |

| (3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione | Chiral relay network enhances diastereocontrol during enolate alkylation. | Enantiomerically pure α-amino acids. | rsc.org |

Organocatalytic Enantioselective Conjugate Addition Reactions to Maleimides

Organocatalysis has emerged as a robust tool for asymmetric synthesis, providing an alternative to metal-based catalysts. The enantioselective conjugate addition of nucleophiles to maleimides is a direct and efficient route to create chiral succinimide (B58015) cores, the fundamental structure of this compound. nih.gov

This strategy has been extensively studied for the addition of aldehydes and, more recently, ketones to maleimides. nih.govrsc.org For instance, a primary amine-salicylamide derived from chiral trans-cyclohexane-1,2-diamine can effectively catalyze the enantioselective conjugate addition of ketones to maleimides. nih.gov This reaction produces the desired substituted succinimides in good to excellent yields (up to 98%) and with moderate to excellent enantioselectivities (up to 99% ee). nih.gov

Similarly, the asymmetric Michael addition of α-substituted isocyanoacetates to maleimides, catalyzed by bifunctional tertiary amine thioureas, yields chiral succinimide derivatives bearing adjacent quaternary and tertiary stereocenters with excellent yields and stereoselectivities. acs.org While these examples produce substituted succinimides, the underlying principle is directly applicable to the synthesis of chiral this compound precursors by choosing an appropriate nitrogen-based nucleophile. The aza-Michael reaction, the nucleophilic addition of an amine to the maleimide (B117702) double bond, is a key pathway for synthesizing the this compound skeleton. smolecule.com

| Catalyst | Nucleophile | Yield | Enantioselectivity (ee) | Reference |

| Primary amine-salicylamide | Ketones | Up to 98% | Up to 99% | nih.gov |

| Bifunctional tertiary amine thiourea | α-Substituted isocyanoacetates | Up to 98% | Up to 98% | acs.org |

| Takemoto's catalyst | Aminomaleimides | 76–86% | Up to 94% | nih.gov |

Enantioselective Amination and Deracemization Techniques

The direct introduction of an amino group in an enantioselective manner or the resolution of a racemic mixture are advanced methods for obtaining chiral amines. Deracemization techniques, in particular, are attractive as they can theoretically convert a racemic starting material completely into a single enantiomer.

One powerful approach involves a one-pot, two-step enzymatic cascade. For example, a racemic alcohol can first be oxidized by a peroxygenase to the corresponding ketone. researchgate.net This achiral intermediate is then stereoselectively reduced by an (R)- or (S)-selective alcohol dehydrogenase to yield an enantiomerically pure alcohol. researchgate.net A similar enzymatic cascade can be envisioned for amines, using an amine oxidase or transaminase in combination with a suitable reducing agent or enzyme. researchgate.netmdpi-res.com For instance, racemic amines can be converted into enantiomerically enriched products using selective amine transaminases. researchgate.net

Dynamic kinetic resolution (DKR) is another effective strategy. In this process, a kinetic resolution is combined with in-situ racemization of the slower-reacting enantiomer. This allows for the conversion of a racemate into a single product enantiomer with a theoretical yield of 100%. An example involves the lipase-catalyzed resolution of a racemic amine, where the unreacted enantiomer is racemized using a hydrogen/nickel catalyst, leading to a high yield and enantiopurity of the desired product. mdpi.com

Synthesis from Chiral Precursors (e.g., 4-Hydroxyproline, Asparagine Derivatives)

Utilizing the inherent chirality of readily available natural products, such as amino acids, is a classic and effective strategy for asymmetric synthesis. L-aspartic acid and its derivatives are common starting materials for enantiopure this compound.

A widely adopted method begins with the protection of the amino group of L-aspartic acid, for example, with a benzyloxycarbonyl (Cbz) group. The carboxylic acid moieties are then esterified, and cyclization is induced by heating in a suitable solvent with a catalytic base to form the pyrrolidine-2,5-dione ring. Finally, deprotection of the amino group yields the target (3S)-3-aminopyrrolidine-2,5-dione.

Similarly, N-tert-butyloxycarbonylasparagine (Boc-Asn) can be reacted with benzyl (B1604629) bromide in the presence of a base like cesium carbonate to yield N-benzyl-3-Boc-aminopyrrolidine-2,5-dione. researchgate.netlookchem.com This demonstrates the direct cyclization of an asparagine derivative to form the desired succinimide core.

The use of trans-4-hydroxy-L-proline as a chiral precursor has been reported for the synthesis of conformationally restricted dipeptide surrogates, which showcases its utility in constructing complex chiral pyrrolidine-containing structures. researchgate.net

| Chiral Precursor | Key Steps | Product | Reference |

| L-Aspartic acid | Amino protection, esterification, base-catalyzed cyclization, deprotection. | (3S)-3-aminopyrrolidine-2,5-dione | |

| N-Boc-asparagine | Reaction with benzyl bromide and base. | N-benzyl-3-Boc-aminopyrrolidine-2,5-dione | researchgate.netlookchem.com |

| Optically active asparagine ester derivative | Cyclization. | Optically active this compound derivative. | lookchem.com |

Classical and Contemporary Cyclization Reactions for Pyrrolidine-2,5-dione Core Formation

The formation of the pyrrolidine-2,5-dione (succinimide) ring is the cornerstone of synthesizing these compounds. Various cyclization methods, ranging from classical to modern, are employed to construct this heterocyclic core.

Nucleophilic Acyl Substitution Involving 1,4-Dicarboxylic Acids and Derivatives

A fundamental and widely used method for forming the succinimide ring is through nucleophilic acyl substitution. smolecule.com This reaction typically involves a 1,4-dicarboxylic acid, such as succinic acid, or its more reactive derivatives (e.g., acid anhydrides, acid chlorides, or esters) reacting with an amine. masterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org The amine nucleophile attacks one of the carbonyl carbons of the dicarboxylic acid derivative, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of a leaving group (e.g., water, alcohol, or a carboxylate) and subsequent intramolecular cyclization, where the newly formed amide's nitrogen attacks the second carbonyl group. This second nucleophilic acyl substitution step closes the ring to form the pyrrolidine-2,5-dione structure. The reactivity of the carboxylic acid derivative is crucial, with acid halides and anhydrides being the most reactive, followed by esters and carboxylic acids. libretexts.orgyoutube.com The reaction with a carboxylic acid itself often requires high temperatures to drive off the water formed during the reaction. libretexts.org

Intramolecular Cyclization Pathways (e.g., Ugi-4CR/cyclization)

A powerful strategy for constructing the this compound core involves intramolecular cyclization of precursors generated from multicomponent reactions, such as the Ugi four-component reaction (Ugi-4CR). This approach offers high efficiency and diversity in the synthesis of functionalized pyrrolidine-2,5-diones. researchgate.netnih.govacs.org

The Ugi-4CR brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide intermediate. Subsequent intramolecular cyclization of this intermediate leads to the formation of the desired pyrrolidine-2,5-dione ring. A notable example is the sequential Ugi-4CR/cyclization reaction, which provides good to high yields, straightforward workup procedures, and short reaction times. nih.govacs.org This metal-free method is highly advantageous for creating a diverse library of compounds. researchgate.netnih.govacs.org

The versatility of this pathway is further demonstrated by the synthesis of functionalized β-lactams alongside pyrrolidine-2,5-diones, showcasing the potential for divergent synthesis. researchgate.netnih.govacs.org Additionally, the use of chiral starting materials, such as amino acid-derived ethanolamines, allows for the enantiomerically pure synthesis of 2,5-pyrrolidinediones. researchgate.net The reaction proceeds with high diastereospecificity, yielding products with high enantiomeric excess. researchgate.net Mechanistic studies suggest the reaction proceeds through a β-lactam intermediate formed via a 4-exo-dig cyclization, which then rearranges to the more stable 2,5-pyrrolidinedione. researchgate.net

Green Chemistry Approaches and Sustainable Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable synthetic methods. For the synthesis of this compound derivatives, green chemistry approaches such as mechanochemical synthesis and solvent-free reactions have emerged as promising alternatives to traditional methods. smolecule.com

Mechanochemical Synthesis Protocols for this compound Derivatives

Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to initiate and drive chemical reactions. smolecule.comresearchgate.net This solvent-free or low-solvent technique offers several advantages, including reduced waste, lower energy consumption, and often, improved reaction rates and yields compared to conventional solution-phase synthesis. smolecule.com

A key application of mechanochemistry in this context is the aza-Michael addition of amines to maleimides or N-substituted maleimides. researchgate.net This reaction proceeds by the nucleophilic attack of an amine on the electron-deficient double bond of the maleimide, followed by protonation to form the succinimide product. smolecule.com Research has demonstrated that this method is highly effective for synthesizing a wide array of this compound derivatives with varying substituents. smolecule.comresearchgate.net The process exhibits excellent functional group tolerance, allowing for the incorporation of diverse functionalities. smolecule.com

| Reactant 1 | Reactant 2 | Product | Synthesis Method | Reference |

| Maleimide | Amine | This compound derivative | Mechanochemical aza-Michael addition | researchgate.net |

| N-substituted maleimide | Amine | N-substituted this compound derivative | Mechanochemical aza-Michael addition | researchgate.net |

Solvent-Free and Reduced Solvent Reaction Conditions

Solvent-free and reduced solvent reactions are another cornerstone of green chemistry, aiming to minimize the use of volatile and often hazardous organic solvents. The synthesis of 3,4-disubstituted 1-hydroxypyrrolidine-2,5-diones from 3-substituted coumarins can be achieved under solvent-free conditions at room temperature. nih.gov

Microwave-assisted organic synthesis (MAOS) has also been effectively employed to synthesize substituted succinimides from succinic anhydrides and amines, often in the absence of a solvent or in environmentally benign solvents like water. dergipark.org.trnih.gov This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. dergipark.org.tr

Multicomponent Reactions and One-Pot Syntheses

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. nih.gov One-pot syntheses, a related concept, involve multiple sequential reaction steps in the same pot without isolation of intermediates. These approaches are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity and diversity. nih.gov

Ugi Reaction and Related Condensation Chemistry for Diversity

The Ugi reaction is a prominent MCR that has been extensively utilized for the synthesis of diverse scaffolds, including precursors to 3-aminopyrrolidine-2,5-diones. researchgate.netnih.govacs.org The power of the Ugi reaction lies in its ability to accommodate a wide variety of starting materials, leading to a vast chemical space of products. researchgate.netbeilstein-journals.org For instance, a "split-Ugi" methodology has been developed for bis-secondary diamines, further expanding the scope of this reaction. nih.gov

The Joullié–Ugi reaction, a variation using reactive chiral pyrrolines, allows for the synthesis of 2,5-disubstituted pyrrolidines, which can serve as precursors to the target dione (B5365651) structures. beilstein-journals.org These MCRs are instrumental in diversity-oriented synthesis, a strategy aimed at producing a wide range of structurally different molecules for biological screening. researchgate.net

| Reaction Type | Reactants | Product | Key Features | References |

| Ugi-4CR | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide | High diversity, precursor to pyrrolidine-2,5-diones | researchgate.netnih.govacs.org |

| Joullié–Ugi reaction | Chiral pyrroline, Carboxylic Acid, Isocyanide | 2,5-Disubstituted pyrrolidine (B122466) | Access to chiral pyrrolidine scaffolds | beilstein-journals.org |

Tandem Reaction Sequences for Efficient Scaffold Assembly

Tandem reactions, also known as cascade or domino reactions, involve two or more bond-forming transformations that occur consecutively in a single synthetic operation without changing the reaction conditions. These sequences are highly efficient for building complex molecular architectures from simple starting materials.

An example of a tandem reaction sequence for the synthesis of pyrrolidine-2,5-dione derivatives is the aza-Michael addition followed by an intramolecular cyclization. A systematic study of the aza-Michael addition of arylamines to maleimide in a deep eutectic solvent (DES) has shown that the reaction proceeds under mild conditions with good yields. acs.org The calculated potential energy surface revealed a six-step reaction mechanism. acs.org

Another elegant tandem approach involves a diethyl azodicarboxylate (DEAD)-promoted oxidative [3+2] cycloaddition/aromatization sequence to construct pyrrolo[2,1-a]isoquinolines. acs.org While not directly yielding 3-aminopyrrolidine-2,5-diones, this methodology highlights the power of tandem reactions in creating complex heterocyclic systems from simple precursors.

Functionalization and Derivatization Strategies of the this compound Core

The versatility of the this compound scaffold allows for extensive chemical modifications. These strategies are primarily aimed at modulating the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, to optimize its interaction with biological targets and improve its pharmacological profile. nih.gov

N-Alkylation and N-Arylation Approaches

Modification at the imide nitrogen (N-1 position) of the pyrrolidine-2,5-dione ring is a common strategy to influence the compound's properties.

N-Alkylation: This is often achieved through reactions with various alkylating agents. For instance, the reaction of N-tert-butyloxycarbonylasparagine (Boc-Asn) with benzyl bromide in the presence of cesium carbonate yields N-benzyl-3-Boc-amino-pyrrolidin-2,5-dione. researchgate.netresearchgate.net This method can be adapted to introduce a range of substituted benzyl groups. researchgate.netresearchgate.net Another approach involves the cyclocondensation of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- or 1-(3-aminopropyl)-4-arylpiperazines at elevated temperatures (180 °C), directly installing a complex alkylamine substituent at the N-1 position. nih.gov

N-Arylation: The introduction of aryl groups at the N-1 position can be accomplished through several methods. Copper-catalyzed N-arylation using arylboroxines is an effective method for creating N-aryl bonds with imides. beilstein-journals.org Additionally, cyclization reactions between various succinic acids and substituted 2-aminopyridines can be performed by heating at approximately 180°C to yield N-pyridinyl-pyrrolidine-2,5-diones. uj.edu.pl SAR studies have revealed that such N-aryl modifications, particularly with arylpiperazine moieties, can significantly enhance affinity for specific biological targets. uj.edu.pl

Modifications at the 3-Amino Position for Structure-Activity Exploration

This reaction allows for the synthesis of a wide array of this compound derivatives by varying the amine nucleophile. Research has shown that both the presence of the amino group and the nature of its substituent are crucial for anticonvulsant activity. For example, a series of derivatives were synthesized by reacting maleimide or N-substituted maleimides with selected primary amines. The resulting compounds were then evaluated for their anticonvulsant effects. This structure-activity relationship exploration has identified several promising candidates.

| Substituent at 3-Amino Position | Resulting Compound Example | Key Anticonvulsant Activity Finding |

| Phenylamino | 3-(Phenylamino)pyrrolidine-2,5-dione | Exhibited antiseizure activity in MES and 6 Hz tests. |

| Benzylamino | 3-(Benzylamino)pyrrolidine-2,5-dione | Showed antiseizure activity in MES and 6 Hz tests. |

| (4-Chlorophenyl)amino | 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione | Revealed broad antiseizure activity in multiple models, including for pharmacoresistant seizures, with better efficacy than the reference drug ethosuximide. |

| Butylamino (on N-phenyl succinimide) | 3-(Butylamino)−1-phenylpyrrolidine-2,5-dione | Exhibited antiseizure activity in the 6 Hz test. |

Data sourced from a 2023 study on the mechanochemical synthesis of this compound derivatives.

These findings underscore the importance of the substituent on the 3-amino group for tuning the pharmacological profile, with aromatic amines, particularly those with electron-withdrawing groups like a chloro-substituent, conferring potent and broad anticonvulsant activity.

Introduction of Diverse Substituents to the Pyrrolidine Ring System

Modifying the carbon backbone of the pyrrolidine-2,5-dione ring, particularly at the C-3 and C-4 positions, offers another avenue for structural diversification and activity optimization. nih.govmdpi.com

One effective method involves starting with substituted succinic acid derivatives. For example, cyclocondensation of 2-methyl-2-phenyl succinic acid with 3-aminopropanoic acid has been used to generate 3-methyl-3-phenyl-pyrrolidine-2,5-dione derivatives. nih.gov Similarly, using precursors like 2-(3-methylthiophen-2-yl)succinic acid introduces a thiophene (B33073) moiety onto the ring. nih.gov SAR analyses indicate that the nature of the substituent at the C-3 position significantly influences anticonvulsant activity. nih.gov

Another novel approach involves the rearrangement of 3-substituted coumarins. mdpi.comresearchgate.net The reaction of coumarins bearing an electron-withdrawing substituent at the 3-position with nitromethane (B149229) can yield 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones. mdpi.comresearchgate.net This method provides access to a different substitution pattern on the core ring system.

| Ring Substituent(s) | Position(s) | Precursor/Method | Impact on Activity (Example) | Reference |

| sec-Butyl | 3 | Reaction of sec-butyl succinic acid derivative | A non-aromatic substituent at this position was found to positively affect anticonvulsant activity. | nih.gov |

| Benzhydryl | 3 | Reaction of benzhydryl succinic acid derivative | Introduction of this bulky group was explored for its influence on anticonvulsant properties. | nih.gov |

| Prop-2-enyl or Prop-2-ynyl | 3 | Modification of 3-(4'-Aminophenyl)pyrrolidine-2,5-dione | Some 3-(prop-2-ynyl) compounds showed reversible inhibition of the P450 aromatase enzyme. | nih.gov |

| Various heteryl groups | 3 | Catalytic Michael addition to maleimides | Resulting compounds showed moderate inhibitory activity against Mycobacterium tuberculosis growth. | nih.govrmit.edu.vn |

| Carboxy, Amido, Cyano | 3, 4 | Rearrangement of 3-substituted coumarins | Provides a synthetic route to 3,4-disubstituted pyrrolidine-2,5-diones. | mdpi.comresearchgate.net |

These strategies for functionalizing the pyrrolidine ring itself are integral to exploring the three-dimensional pharmacophore space, which can lead to enhanced biological activity and target selectivity. nih.gov

Mechanistic and Computational Investigations in 3 Aminopyrrolidine 2,5 Dione Chemistry

Elucidation of Reaction Mechanisms

Understanding the formation of the pyrrolidine-2,5-dione (succinimide) ring and the introduction of substituents is crucial for the synthesis of derivatives like 3-aminopyrrolidine-2,5-dione. This involves studying detailed reaction pathways and specific reaction types such as aza-Michael additions.

Detailed Mechanistic Pathways of Pyrrolidine-2,5-dione Formation (e.g., β-lactam intermediates, 4-exo-dig versus 5-endo-dig cyclization)

The formation of the pyrrolidine-2,5-dione ring, the core scaffold of this compound, can be achieved through the cyclization of amic acid precursors. Computational studies, such as those on asparagine deamidation, suggest a two-step mechanism for succinimide (B58015) formation. This process involves an initial ring closure to form a tetrahedral intermediate, followed by the expulsion of a leaving group (like ammonia) to yield the final succinimide ring. The presence of a solvent can stabilize the intermediates in this reaction pathway nih.gov.

Alternative synthetic routes to related fused-pyrrolidine systems may involve β-lactam intermediates. For instance, novel 3,4-pyrrolidine-fused β-lactams can be synthesized through the intramolecular ring closure of 3-acylamino-4-oxiranyl-β-lactams researchgate.net. While not a direct pathway to a simple this compound, these methods highlight the utility of strained ring intermediates in constructing complex pyrrolidine-containing scaffolds.

The regioselectivity of the ring-closing reaction is governed by Baldwin's rules, which predict the favorability of different cyclization pathways based on the geometry of the reacting centers wikipedia.orgscripps.edu. Cyclizations are classified by ring size (e.g., 5 for a pyrrolidine (B122466) ring), the relationship of the breaking bond to the new ring (exo or endo), and the hybridization of the electrophilic carbon (tet, trig, or dig).

4-exo-dig vs. 5-endo-dig Cyclization: In the context of forming five-membered rings from precursors with a triple bond (a 'dig' system), two pathways are possible: a 4-exo-dig or a 5-endo-dig cyclization. While 5-endo cyclizations are often kinetically less favorable than their 4-exo counterparts, specific structural features can promote the 5-endo pathway researchgate.net. Computational studies have been instrumental in understanding the factors that control this competition. For example, density functional theory (DFT) analysis has shown that hydrogen bonding can selectively accelerate 5-endo-dig cyclization, making it a viable synthetic route acs.org. Conversely, in some catalytic systems, the 4-exo-dig pathway is favored due to lower angle strain in the transition state researchgate.net.

| Pathway | Description | General Favorability (Baldwin's Rules) | Factors Influencing Pathway |

|---|---|---|---|

| 4-exo-dig | A four-membered ring is formed, with the breaking bond outside the ring. | Generally favored over 5-endo-dig. | Lower angle strain in transition states researchgate.net. |

| 5-endo-dig | A five-membered ring is formed, with the breaking bond inside the ring. | Generally disfavored but can be achieved. | Stereoelectronic effects, hydrogen bonding, and specific radical properties can promote this pathway researchgate.netacs.org. |

Mechanistic Analysis of Aza-Michael Addition Reactions

The aza-Michael addition is a crucial reaction for forming carbon-nitrogen bonds and is a key method for introducing the amino group at the 3-position of the pyrrolidine-2,5-dione ring or for further functionalization. This reaction involves the conjugate addition of a nitrogen nucleophile, such as an amine, to an electron-deficient alkene (a Michael acceptor) commonorganicchemistry.comwikipedia.org.

The mechanism begins with the activation of the Michael acceptor by an electron-withdrawing group (like the carbonyl groups in a maleimide (B117702) precursor), which polarizes the molecule and makes the β-carbon electrophilic. An amine (the Michael donor) then attacks this β-carbon. This reaction can proceed without a catalyst at room temperature, making it a "click reaction" under green chemistry principles nih.gov. The resulting product is a β-amino carbonyl compound.

In some cases, the aza-Michael addition can initiate a cascade reaction. For instance, if the reactants are chosen appropriately, the initial adduct can undergo a subsequent intramolecular cyclization to form a stable five-membered pyrrolidone ring nih.govfrontiersin.org. The mechanism of catalyzed aza-Michael additions has also been studied in detail. For example, in palladium-catalyzed reactions, the binding of the amine and the N-imide to the metal center are key steps, with the binding of the N-imide often being the rate-limiting step nih.gov.

| Step | Description | Key Species |

|---|---|---|

| 1. Nucleophile Activation (if base-catalyzed) | A base deprotonates the amine to increase its nucleophilicity. | Amine, Base |

| 2. Nucleophilic Attack | The nitrogen nucleophile attacks the electrophilic β-carbon of the Michael acceptor. | Amine, α,β-unsaturated carbonyl |

| 3. Protonation | The resulting enolate intermediate is protonated by the solvent or a proton source to give the final adduct. | Enolate intermediate, Proton source |

| 4. Cascade Cyclization (optional) | The newly formed secondary amine can act as an internal nucleophile, attacking another electrophilic site (e.g., an ester) to form a cyclic product nih.govfrontiersin.org. | Aza-Michael adduct |

Theoretical Chemistry and Computational Modeling Studies

Computational chemistry provides powerful tools for investigating the properties of this compound at an atomic level. These methods complement experimental work by offering detailed insights into molecular structure, stability, and reactivity.

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the optimized geometry, electronic structure, and spectroscopic properties of molecules like this compound. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, which can be compared with experimental data from X-ray crystallography nih.gov.

DFT can also be used to explore reaction mechanisms by calculating the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction beilstein-journals.org. This allows for the determination of activation barriers and reaction thermodynamics, providing a rationale for observed product distributions and reaction rates beilstein-journals.org. For this compound, such calculations could elucidate the effect of the amino group on the planarity and electronic properties of the pyrrolidine-2,5-dione ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and stability in different environments, such as in solution nih.govproquest.com.

For molecules containing a pyrrolidine ring, MD simulations can reveal the accessible conformations and the energy barriers between them nih.gov. This is particularly important for understanding how this compound might interact with biological targets, as its binding affinity can be highly dependent on its conformational state. MD simulations of peptides containing succinimide rings have shown that the ring structure imposes significant conformational constraints, which in turn affects the stability of the entire molecule proquest.comnih.gov. These simulations can track key metrics like root-mean-square deviation (RMSD) over time to assess the stability of different conformations researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity chemmethod.com. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds researchgate.netscispace.com.

A QSAR study on this compound derivatives would begin by calculating a set of molecular descriptors for each compound. These descriptors quantify various physicochemical properties, such as steric (size and shape), electronic (charge distribution), and hydrophobic characteristics. Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a regression model linking these descriptors to the observed biological activity chemmethod.commdpi.com. The resulting QSAR model can identify which molecular properties are most important for activity. For instance, analysis might reveal that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position enhances the desired biological effect youtube.comnih.gov. This information provides clear design principles for future synthetic efforts.

| Method | Primary Application | Information Obtained | Example Reference |

|---|---|---|---|

| Quantum Chemical Calculations (e.g., DFT) | Molecular structure and reaction mechanisms. | Optimized geometry, electronic properties, transition state energies, reaction pathways. | beilstein-journals.org |

| Molecular Dynamics (MD) Simulations | Conformational analysis and stability. | Dynamic behavior over time, accessible conformations, structural flexibility, interaction with solvent. | nih.govproquest.com |

| QSAR Modeling | Predicting biological activity and guiding drug design. | Correlation between chemical structure and activity, identification of key molecular descriptors for activity. | chemmethod.comresearchgate.net |

Molecular Docking Investigations for Ligand-Receptor Interaction Prediction

The available research primarily investigates derivatives of this compound, exploring how various substitutions on the pyrrolidine-2,5-dione ring influence their binding affinity and interaction with specific biological targets. These studies often employ molecular docking to predict the binding modes and energies of these more complex molecules within the active sites of proteins. However, in adherence to the strict scope of this article, the findings related to these derivatives are not presented here.

Therefore, there is no specific data to present in the form of tables or detailed research findings for molecular docking investigations of this compound itself.

Role As a Chemical Building Block and Intermediate in Complex Molecular Architectures

Application in the Synthesis of Advanced Heterocyclic Systems

The unique structural features of 3-aminopyrrolidine-2,5-dione make it an ideal starting point for the synthesis of sophisticated heterocyclic frameworks. The presence of the amino group at the C3 position, combined with the reactivity of the succinimide (B58015) ring, allows for a variety of chemical transformations to construct diverse and complex molecular architectures.

The primary amino group on the this compound scaffold is a key functional handle for creating a vast library of substituted pyrrolidine (B122466) derivatives. This amine can readily undergo a range of chemical reactions, including acylation, alkylation, and condensation, to introduce diverse substituents at the C3 position. These modifications are crucial in modulating the physicochemical properties and biological activities of the resulting molecules. nih.gov

For instance, derivatization of the amino group allows for the attachment of various side chains, which can influence the molecule's steric and electronic properties. This strategy is fundamental in structure-activity relationship (SAR) studies, where systematic modification of the substituent at the C3 position helps in optimizing the biological profile of a compound. nih.gov Research has shown that the nature of the substituent at this position strongly influences the anticonvulsant activity of pyrrolidine-2,5-dione derivatives. nih.gov

The synthesis of these derivatives often involves standard peptide coupling conditions or reactions with activated esters, such as N-hydroxysuccinimide (NHS) esters, which react efficiently with the primary amine to form stable amide bonds. nih.govgoogle.com This straightforward derivatization process makes this compound a valuable and flexible precursor for generating libraries of compounds for high-throughput screening and drug discovery programs.

Table 1: Examples of Reactions for Derivatizing the 3-Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl Chloride | Amide |

| Sulfonylation | Tosyl Chloride | Sulfonamide |

| Reductive Amination | Aldehyde/Ketone + NaBH₃CN | Secondary/Tertiary Amine |

| Urea Formation | Isocyanate | Urea |

| Thiourea Formation | Isothiocyanate | Thiourea |

The pyrrolidine-2,5-dione scaffold is extensively used in the construction of more complex, multi-ring systems, including fused, spiro, and bicyclic heterocycles. nih.gov These three-dimensional structures are of great interest in medicinal chemistry as they allow for a more comprehensive exploration of chemical space compared to flat, aromatic systems. nih.gov

A prominent strategy for building these architectures is the [3+2] cycloaddition reaction, where an azomethine ylide acts as the 1,3-dipole. mdpi.comnih.gov Derivatives of this compound can be designed to act as key components in these reactions. For example, after converting the 3-amino group into a suitable functional group, the succinimide ring can act as a dipolarophile. Alternatively, the scaffold can be incorporated into the 1,3-dipole component.

These cycloaddition reactions are highly valuable for their ability to generate multiple stereocenters in a single, controlled step, leading to structurally complex and diverse molecules. rsc.org This approach has been successfully employed to synthesize a variety of spiro-compounds, such as spirooxindoles, which are known to possess a wide range of biological activities. researchgate.netresearchgate.net For example, a one-pot, three-component reaction involving a pyrrolidine-2,5-dione derivative, an amino acid (like L-proline), and a cyclic ketone can yield complex spiropyrrolizidine derivatives. nih.gov Similarly, intramolecular Heck reactions starting from suitably functionalized pyrrolidine-2,5-dione adducts have been used to create fused hexahydropyrrolo[2,1-a]isoquinolines. nih.gov

Contribution to Medicinal Chemistry Scaffolds and Pharmacophore Development

The pyrrolidine-2,5-dione ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse biological activities. nih.gov Its utility is enhanced by the synthetic accessibility of derivatives, particularly those substituted at the C3 position, making this compound a cornerstone for developing new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The pyrrolidine-2,5-dione core serves as an excellent scaffold for arranging these features in a defined three-dimensional space. The substituents on the ring, particularly at the N1 and C3 positions, can be systematically varied to fine-tune the molecule's interaction with a biological target.

Structure-activity relationship (SAR) studies on various series of pyrrolidine-2,5-dione derivatives have demonstrated that the nature of the substituent at the C3 position is a critical determinant of biological activity. nih.gov For example, in the development of anticonvulsant agents, different alkyl or aryl groups at the C3 position significantly impact the compound's efficacy and protection profile in seizure models. nih.gov The 3-amino group of this compound provides a direct and versatile point for introducing this chemical diversity, allowing medicinal chemists to design and synthesize focused libraries of compounds to probe the pharmacophoric requirements of a target receptor or enzyme.

Table 2: Influence of C3-Substituent on Anticonvulsant Activity of Pyrrolidine-2,5-dione Derivatives

| C3-Substituent | Observed Activity Trend | Reference |

| Benzhydryl, Isopropyl | Favorable protection in scPTZ seizure test | nih.gov |

| Methyl | More active in MES seizure test | nih.gov |

| Non-aromatic (sec-butyl) | Positively affects anticonvulsant activity | nih.gov |

MES = Maximal Electroshock Test; scPTZ = Subcutaneous Pentylenetetrazole Test

The this compound moiety has been incorporated into a variety of bioactive small molecules. Its ability to serve as a constrained amino acid surrogate or as a central scaffold makes it an attractive component in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents.

Furthermore, this building block is valuable in the synthesis of analogs of natural products. Many natural products containing pyrrolidine or related heterocyclic cores exhibit potent biological activity. By using this compound as a starting material, chemists can generate novel analogs that retain the key structural features of the natural product while offering improved properties such as enhanced stability, better oral bioavailability, or reduced toxicity. This strategy allows for the exploration of the SAR of complex natural products and the development of simplified, more synthetically accessible analogs with therapeutic potential.

Strategies for Diversity-Oriented Synthesis (DOS) utilizing this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy that aims to generate collections of structurally diverse and complex small molecules in an efficient manner. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS explores chemical space broadly to produce a library of compounds suitable for screening against a wide range of biological targets. broadinstitute.org

This compound is an excellent starting scaffold for DOS strategies due to its multiple, orthogonally reactive sites:

The C3-amino group: Can be readily acylated, alkylated, or used in condensations.

The N1-imide proton: Can be substituted, typically via alkylation.

The C4-methylene group: Can be functionalized via enolate chemistry.

A DOS approach would involve utilizing these reactive sites in various combinations and sequences with a diverse set of reagents. For example, a library could be generated by first reacting the 3-amino group with a set of different acid chlorides. Each of these products could then be further reacted at the N1 position with a set of alkyl halides. Subsequent reactions could introduce complexity by building fused or spiro-ring systems. This build/couple/pair strategy allows for the rapid generation of a large number of distinct molecular skeletons from a single, common intermediate. nih.govnih.gov Such libraries, rich in sp³ centers and stereochemical complexity, are highly valuable for fragment-based drug discovery (FBDD) and for identifying novel probes to investigate biological pathways. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Investigations of 3 Aminopyrrolidine 2,5 Dione Derivatives

Elucidation of Molecular Targets and Binding Mechanisms for Biological Activities

The biological activity of 3-aminopyrrolidine-2,5-dione derivatives is intrinsically linked to their ability to bind with high specificity to molecular targets. The characterization of these ligand-protein interactions is crucial for understanding their mechanism of action and for the rational design of more potent and selective compounds. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are pivotal in this process, offering insights into the binding modes and energetics of these derivatives within the active sites of their target proteins. nih.gov

Molecular docking studies are frequently employed to predict the preferred orientation of a ligand when bound to a protein target. For instance, computational simulations have identified pyrrolidine-2,3-dione (B1313883) derivatives as novel inhibitors of the Cdk5/p25 complex, a target relevant to Alzheimer's pathology. nih.gov These studies suggest that the inhibitors occupy the ATP-binding site of the complex, forming stable interactions. nih.gov Similarly, in the context of antibacterial research, a focused library of pyrrolidine-2,3-dione derivatives was screened against P. aeruginosa PBP3, a key enzyme in bacterial cell wall synthesis. nih.gov Fluorescence polarization experiments confirmed that these compounds act as competitive inhibitors, displacing the substrate from the catalytic site. nih.gov

Molecular dynamics simulations further refine the understanding of these interactions by exploring the stability of the ligand-protein complex over time in a simulated physiological environment. nih.gov For the Cdk5/p25 complex, MD simulations revealed that candidate inhibitors remained stably bound within the ATP-binding site throughout the simulation period. nih.gov Analysis of these interactions at an atomic level can identify key residues and the types of non-covalent bonds involved, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, which are fundamental to molecular recognition. semanticscholar.org For example, molecular docking of certain pyrrolidine (B122466) derivatives with the enzyme α-amylase revealed hydrogen bonding interactions with key residues like His305 and Gly306. researchgate.net These detailed interaction profiles help to explain the specificity of the derivatives for their targets and guide further chemical modifications to enhance binding affinity and biological activity.

Derivatives of the pyrrolidine scaffold have been investigated as inhibitors of key enzymes involved in metabolic disorders, particularly type 2 diabetes. The mechanisms of inhibition for enzymes like α-amylase and dipeptidyl peptidase-4 (DPP-4) have been a primary focus of these studies.

α-Amylase is a crucial enzyme in carbohydrate metabolism that breaks down complex carbohydrates into simpler sugars. nih.gov By inhibiting this enzyme, the rate of glucose absorption into the bloodstream can be slowed, preventing sharp post-meal spikes in blood sugar. mdpi.com Molecular docking studies on pyrrolidine derivatives have elucidated the binding mechanism within the α-amylase active site. These studies show that specific interactions, such as hydrogen bonds between the carbonyl groups of the ligand and amino acid residues like His305 and Gly306, are critical for inhibitory activity. researchgate.net The inhibitory potential is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Dipeptidyl peptidase-4 (DPP-4) is another important target in diabetes management. It is a serine protease responsible for inactivating incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin (B600854) secretion. researchgate.net Inhibition of DPP-4 prolongs the action of incretins, leading to improved glycemic control. Pyrrolidine-based compounds have been explored as DPP-4 inhibitors, functioning by interacting with the enzyme's active site to block its catalytic activity. researchgate.netmdpi.com

The table below presents the inhibitory activity of selected pyrrolidine derivatives against α-amylase and α-glucosidase, another key enzyme in carbohydrate digestion.

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) | Reference |

|---|---|---|---|

| 3a | 36.32 | - | nih.gov |

| 3c | - | 72.73 | nih.gov |

| 3d | - | 29.38 | nih.gov |

| 3e | 159.51 | 28.55 | nih.gov |

| 3f | 155.80 | 27.51 | nih.gov |

| 3g (4-methoxy analogue) | 26.24 | 18.04 | nih.gov |

Structure-Activity Relationships for Specific Mechanistic Biological Activities

The pyrrolidine-2,5-dione scaffold is a valuable framework in the development of anticonvulsant agents. nih.gov Many existing antiepileptic drugs (AEDs) are known to exert their effects by interacting with voltage-gated ion channels. nih.gov Mechanistic studies suggest that a primary mode of action for pyrrolidine-2,5-dione derivatives is the modulation of neuronal voltage-sensitive sodium channels (VGSCs) and L-type calcium channels. nih.gov By influencing these channels, the compounds can reduce neuronal hyperexcitability, a hallmark of epileptic seizures.

Structure-activity relationship (SAR) studies have revealed that the anticonvulsant activity is highly dependent on the nature of the substituents on the pyrrolidine-2,5-dione ring. nih.gov Specifically, substituents at the 3-position of the ring have a significant impact on potency and the spectrum of activity. nih.gov For example, derivatives with a 3-benzhydryl or 3-isopropyl group showed favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl and unsubstituted derivatives were more active in the maximal electroshock (MES) test. nih.gov

The table below summarizes the anticonvulsant activity of a representative pyrrolidine-2,5-dione derivative compared to the reference drug, valproic acid.

| Compound | MES Test ED50 (mg/kg) | 6 Hz (32 mA) Test ED50 (mg/kg) | Reference |

|---|---|---|---|

| Compound 6 (3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione) | 68.30 | 28.20 | google.com |

| Valproic Acid (Reference) | 252.74 | 130.64 | google.com |

There is a significant mechanistic overlap between epilepsy and certain types of pain, particularly neuropathic pain, as both conditions can involve neuronal hyperexcitability. Consequently, many anticonvulsant drugs are also effective in managing pain. nih.gov Derivatives of this compound with established anticonvulsant activity have been investigated for their antinociceptive properties. nih.gov

The primary mechanism underlying their analgesic effect is believed to be the modulation of pain signaling pathways through interaction with neuronal ion channels, consistent with their anticonvulsant mode of action. nih.gov By modulating voltage-sensitive sodium and calcium channels, these compounds can reduce the excitability of neurons involved in the transmission of pain signals (nociception) from the periphery to the central nervous system. nih.govnih.gov

The effectiveness of these compounds has been demonstrated in various animal models of pain. For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed significant antinociceptive effects in the formalin test, a model of tonic pain. nih.govnih.gov Furthermore, these derivatives also exhibited antiallodynic properties in models of oxaliplatin-induced peripheral neuropathy and attenuated tactile allodynia in a model of diabetic neuropathy. nih.gov This suggests that their mechanism of action is relevant for both inflammatory and neuropathic pain states. The descending pain modulation pathway, which involves neurotransmitters like serotonin, is a complex system that can be influenced by drugs that alter neuronal excitability. researchgate.net

The antidiabetic potential of this compound derivatives is primarily linked to their ability to modulate key pathways in glucose metabolism. The main mechanism identified is the inhibition of digestive enzymes responsible for the breakdown of complex carbohydrates, namely α-amylase and α-glucosidase. nih.govmdpi.com

By inhibiting these enzymes in the gastrointestinal tract, the digestion of starches and other carbohydrates is delayed. mdpi.com This leads to a slower, more gradual absorption of glucose into the bloodstream following a meal. mdpi.com The result is a blunting of the postprandial rise in blood glucose levels, which is a critical factor in managing type 2 diabetes. mdpi.com This mechanism of action is shared by established antidiabetic drugs like acarbose. nih.gov

The pyrrolidine scaffold serves as a foundational structure for designing inhibitors that can fit into the active sites of these enzymes. nih.gov The effectiveness of these compounds is determined by their structural features, which dictate the strength and specificity of their interaction with the enzyme's active site. nih.gov Through SAR studies, researchers can optimize the pyrrolidine structure to develop more potent and selective inhibitors of α-amylase and α-glucosidase, thereby enhancing their therapeutic potential for diabetes management. nih.gov

Antimicrobial and Antioxidative Activities: In Vitro Mechanistic Characterization

The antimicrobial potential of pyrrolidine-2,5-dione derivatives has been evaluated against a variety of microbial species. In one study, two derivatives fused at the 3,4-positions to a dibenzobarrelene backbone were synthesized and assessed for their antimicrobial properties. These compounds demonstrated moderate to low activity against selected bacteria and yeasts. The N-arylsuccinimide derivative (Compound 5) showed Minimum Inhibitory Concentrations (MICs) ranging from 32–128 µg/mL, while a diazo derivative (Compound 8) exhibited MICs of 16–256 µg/mL. Their precursor, an anhydride (B1165640) (Compound 3), had MICs of 64–128 µg/mL. The activity of these compounds was found to be dependent on the specific microorganism. Notably, the introduction of an azo functional group (N=N) in Compound 8 was suggested to be a key pharmacophore responsible for its enhanced antibacterial activity against strains like Staphylococcus aureus and Vibrio cholerae when compared to its precursors.

Table 1: In Vitro Antimicrobial Activity of Pyrrolidine-2,5-dione Derivatives

| Compound | Type | Bacterial MIC Range (µg/mL) | Fungal MIC Range (µg/mL) |

|---|---|---|---|

| Compound 3 | Anhydride Precursor | 64–128 | 128 |

| Compound 5 | N-arylsuccinimide | 32–128 | 64–128 |

| Compound 8 | Azo derivative | 16–64 | 64–256 |

| Ciprofloxacin | Reference Drug | 0.50–16 | N/A |

| Nystatin | Reference Drug | N/A | 0.50–2 |

Data sourced from studies on pyrrolidine-2,5-diones fused to a dibenzobarrelene backbone.

In the realm of antioxidative activity, enantiopure N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated. The antioxidant capacity of these compounds was determined in vitro using the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method assesses the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical, a standard measure of antioxidant potential.

Antiproliferative Activity: Mechanistic Evaluation in Cell-Based Assays

Derivatives of the (S)-3-aminopyrrolidine scaffold have been identified as potential dual inhibitors of Abelson murine leukemia viral oncogene homolog 1 (Abl) and Phosphoinositide 3-kinase (PI3K), two key targets in cancer therapy. In cell-based assays, a series of these compounds demonstrated promising cytotoxicity against the K562 chronic myelogenous leukemia (CML) cell line.

Further mechanistic evaluation revealed that these compounds did not induce apoptosis in K562 cells. This suggests that their cytotoxic effects are likely mediated through alternative anti-CML mechanisms rather than programmed cell death. The promising antiproliferative effect is hypothesized to result from the collective inhibition of both Abl and PI3K pathways.

Table 2: Antiproliferative Profile of a Representative (S)-3-aminopyrrolidine Derivative

| Compound ID | Target Cell Line | Biological Activity | Postulated Mechanism |

|---|---|---|---|

| 5k | K562 (CML) | Promising Cytotoxicity | Dual inhibition of Abl and PI3K kinases; Non-apoptotic |

Data from a study on (S)-3-aminopyrrolidine derivatives as dual kinase inhibitors. nih.gov

In Vitro Pharmacological Characterization and Target Engagement Studies

Cellular and Subcellular Target Identification

Research into the molecular targets of this compound derivatives has identified several proteins and receptors involved in disease pathways.

Abl and PI3K Kinases: As noted, the (S)-3-aminopyrrolidine scaffold has been specifically investigated for its ability to dually target Abl and PI3K kinases. nih.gov Molecular docking studies support the binding of these derivatives to both kinases, providing a structural basis for their antiproliferative activity. nih.gov

Chemokine Receptor 2 (CCR2): Novel 3-aminopyrrolidine (B1265635) derivatives have been synthesized and evaluated for their antagonistic activity against human CCR2. nih.gov Structure-activity relationship studies led to the identification of piperidine (B6355638) and piperazine-containing derivatives as highly potent hCCR2 antagonists. nih.gov

In Vitro Efficacy Assessments for Mechanistic Understanding

The anticonvulsant properties of this compound derivatives have been demonstrated in several acute seizure models, which points toward a likely mechanism involving the modulation of neuronal ion channels. nih.govresearchgate.net The maximal electroshock (MES) test, in particular, is a standard preclinical assay used to identify compounds that can prevent the spread of seizures. A compound's activity in the MES test is a strong indicator of its ability to inhibit voltage-gated sodium currents.

While direct in vitro patch-clamp studies on isolated channels were not reported in the reviewed literature, the significant antiseizure activity of compounds such as 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione in the MES and psychomotor seizure (6 Hz) tests provides compelling functional evidence of target engagement. nih.govresearchgate.net This derivative, along with others in its series, exhibited potent, dose-dependent protection in these models, suggesting that a primary mechanism of their anticonvulsant action is the inhibition of voltage-gated sodium channels, thereby diminishing neuronal hyperexcitability. nih.govresearchgate.net

There was no evidence found in the literature to suggest that this compound derivatives act as TRPV1 receptor antagonists.

Future Directions and Emerging Research Avenues for 3 Aminopyrrolidine 2,5 Dione Chemistry

Integration with Artificial Intelligence and Machine Learning for De Novo Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and the 3-aminopyrrolidine-2,5-dione core is a prime candidate for these innovative approaches. De novo drug design, which aims to generate novel molecular structures with desired properties, can be significantly accelerated and refined through the use of computational models.

Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known bioactive molecules. These models learn the underlying chemical rules and patterns, enabling them to design new compounds. For instance, a model could be trained on a database of molecules containing the pyrrolidine-2,5-dione scaffold and known to interact with a specific biological target. The AI could then generate novel derivatives of this compound with a high probability of exhibiting the desired activity. This approach has already shown success in designing novel, active compounds for various targets.

Table 1: Application of AI/ML in De Novo Design for this compound Derivatives

| AI/ML Technique | Application | Potential Outcome |

|---|---|---|

| Recurrent Neural Networks (RNNs) | Learning from existing pyrrolidine-2,5-dione structures to generate novel derivatives. | Discovery of new chemical entities with desired biological activities. |

| Generative Adversarial Networks (GANs) | Designing molecules with specific properties by having a "generator" network propose candidates and a "discriminator" network evaluate them. | Optimization of compounds for enhanced efficacy and safety. |

Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Selectivity

While the this compound scaffold is of significant interest, the development of environmentally benign and efficient synthetic routes remains a key research focus. Future synthetic methodologies will prioritize atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, and selectivity, to control the formation of specific stereoisomers.

Catalytic methods are at the forefront of this endeavor. The use of transition metal catalysts, such as iridium and manganese complexes, has shown promise in the atom-economical synthesis of cyclic imides from simple diols and amines, producing only hydrogen gas as a byproduct. organic-chemistry.org Adapting these "borrowing hydrogen" methodologies to the synthesis of substituted pyrrolidine-2,5-diones could provide a greener alternative to traditional methods. organic-chemistry.org

Furthermore, organocatalysis, which utilizes small organic molecules as catalysts, offers another avenue for developing selective syntheses. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze the Stetter reaction for the synthesis of succinimide (B58015) derivatives. researchgate.netacs.org The development of chiral organocatalysts could enable the enantioselective synthesis of this compound derivatives, which is crucial as different enantiomers of a chiral drug can have vastly different biological activities.

Future research will likely focus on combining these catalytic approaches with flow chemistry and microwave-assisted synthesis to reduce reaction times, improve yields, and facilitate a more sustainable production of these valuable compounds.

Table 2: Modern Synthetic Approaches for Pyrrolidine-2,5-dione Analogs

| Synthetic Strategy | Key Features | Advantages |

|---|---|---|

| Catalytic Dehydrogenative Coupling | Use of transition metal catalysts (e.g., Ru, Mn, Ir) with diols and amines. organic-chemistry.orgorganic-chemistry.org | High atom economy, environmentally friendly (H₂ as byproduct). |

| [3+2] Dipolar Cycloadditions | Reaction of azomethine ylides to construct the pyrrolidine (B122466) ring. nih.gov | High control over stereochemistry, atom-economic. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Stetter reaction of aldehydes with itaconimides. researchgate.netacs.org | Mild reaction conditions, access to functionalized succinimides. researchgate.netacs.org |

Expansion of Applications in Advanced Chemical Biology and Materials Science

The unique structural and chemical properties of this compound make it an attractive scaffold for applications beyond traditional medicinal chemistry, extending into the realms of chemical biology and materials science.

In chemical biology, the this compound core can be incorporated into chemical probes to study biological processes. The amino group provides a convenient handle for attaching reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, allowing for the visualization and tracking of the molecule's interactions within a cell. These probes can be invaluable tools for target identification and validation, helping to elucidate the mechanism of action of bioactive compounds.

In materials science, the pyrrolidine-2,5-dione moiety can be used as a monomer for the synthesis of novel polymers. The dione (B5365651) functionality can participate in polymerization reactions, and the amino group can be functionalized to tune the properties of the resulting material. For example, polymers incorporating this scaffold could exhibit interesting thermal, optical, or electronic properties. researchgate.net There is also potential for the development of biodegradable polymers for applications in drug delivery and tissue engineering, leveraging the biocompatibility of amino acid-like structures. The synthesis of poly(amino acid)s from 2,5-diketopiperazines, which are structurally related to pyrrolidine-2,5-diones, highlights a sustainable route to creating functional biomaterials. whiterose.ac.uk

The exploration of this compound in these emerging areas is still in its early stages, but the versatility of this scaffold suggests a bright future for its application in the development of advanced functional molecules and materials.

Table 3: Potential Applications in Chemical Biology and Materials Science

| Field | Application | Description |

|---|---|---|

| Chemical Biology | Development of Chemical Probes | The amino group can be functionalized with reporter tags (e.g., fluorophores, biotin) to study biological targets and pathways. |

| Materials Science | Synthesis of Functional Polymers | The pyrrolidine-2,5-dione unit can be polymerized to create materials with tailored thermal, optical, or biodegradable properties. researchgate.net |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-aminopyrrolidine-2,5-dione derivatives, and how are their structures confirmed?

- Methodological Answer : The compound and its derivatives are synthesized via mechanochemical aza-Michael addition using maleimide or N-substituted maleimides with amines under solvent-free conditions. Structural confirmation employs -NMR, -NMR, FT-IR, ESI-HRMS, elemental analysis (EA), and X-ray diffraction (XRD). For example, derivatives with anticonvulsant activity were validated using these techniques, ensuring precise stereochemical assignments .

Q. How are cytotoxicity profiles of this compound derivatives evaluated in preclinical studies?

- Methodological Answer : Cytotoxicity is assessed using human hepatoma (HepG2) cells for hepatotoxicity and SH-SY5Y neuroblastoma cells for neurotoxicity. Compounds are tested at concentrations up to 100 µM, with viability measured via MTT assays. Notably, derivatives like those in Jarzyński et al. (2023) showed no hepatotoxicity but exhibited neurotoxicity in SH-SY5Y cells, suggesting tissue-specific effects .

Advanced Research Questions

Q. How can substituent variation at the pyrrolidine-2,5-dione core optimize anticonvulsant activity?

- Methodological Answer : Systematic modifications at the N1 and C3 positions (e.g., arylpiperazine or fluorophenyl groups) are guided by structure-activity relationship (SAR) studies. For instance, introducing a 4-fluorophenyl group enhances blood-brain barrier penetration, while arylpiperazine moieties improve 5-HT receptor affinity. Activity is validated via maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models in rodents, with ED values calculated for potency comparisons .

Q. What strategies address contradictions in neurotoxicity data across studies?

- Methodological Answer : Discrepancies in neurotoxicity (e.g., SH-SY5Y cell toxicity vs. in vivo safety) are resolved by cross-validating assays. For example, compounds showing in vitro neurotoxicity but no adverse effects in murine models may require species-specific metabolic profiling or alternative cell lines (e.g., primary neurons). Dose-response curves and transcriptomic analysis of apoptotic markers (e.g., caspase-3) further clarify mechanisms .

Q. How is this compound utilized in radiopharmaceuticals for positron emission tomography (PET)?

- Methodological Answer : Derivatives like -FPyME are synthesized via nucleophilic heteroaromatic radiofluorination. The maleimide group enables selective conjugation with thiol groups in peptides/proteins (e.g., c-AFIM-0). Radiochemical purity (>99%) is achieved via HPLC, with yields of 17–20% (non-decay-corrected). Conjugation efficiency (60–70%) is optimized using DMSO/Tris buffer (pH 7.4) at RT for 10 minutes, followed by gel filtration purification .

Q. What experimental designs improve chemoselectivity in derivatization reactions?

- Methodological Answer : Chemoselectivity is enhanced by protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amines) and reaction condition optimization. For example, TFA-mediated Boc deprotection followed by maleimide formation with N-methoxycarbonylmaleimide minimizes side reactions. Kinetic studies (e.g., monitoring by -NMR) ensure selective fluorination at ortho positions of pyridinyl precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.